Methyl 3-amino-3-(furan-3-yl)propanoate
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Overview
Description
Methyl 3-amino-3-(furan-3-yl)propanoate is an organic compound with the molecular formula C8H11NO3. It is a derivative of furan, a heterocyclic aromatic organic compound characterized by a ring structure composed of one oxygen and four carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-3-(furan-3-yl)propanoate typically involves the reaction of furan derivatives with appropriate amino and ester groups. One common method involves the reaction of 3-furanpropanoic acid with methanol in the presence of a catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(furan-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Methyl 3-amino-3-(furan-3-yl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-amino-3-(furan-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate
- Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate
- Methyl (3S)-3-amino-3-(2,3-dihydrobenzo[b]furan-5-yl)propanoate
Uniqueness
Methyl 3-amino-3-(furan-3-yl)propanoate is unique due to its furan ring structure, which imparts specific chemical and biological properties. The presence of the furan ring can enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H11NO3 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl 3-amino-3-(furan-3-yl)propanoate |
InChI |
InChI=1S/C8H11NO3/c1-11-8(10)4-7(9)6-2-3-12-5-6/h2-3,5,7H,4,9H2,1H3 |
InChI Key |
XNJUDVGLEPMZEH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=COC=C1)N |
Origin of Product |
United States |
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